An In-Depth Technical Guide to Tritylamine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Tritylamine: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Tritylamine, a versatile primary amine widely utilized in organic synthesis and of growing interest to researchers, scientists, and drug development professionals. This document details its fundamental properties, experimental protocols for its application, and explores its relevance in the context of cancer therapeutics through the inhibition of Sirtuin 2 (SIRT2).
Core Properties of Tritylamine
Tritylamine, also known as triphenylmethylamine, is a white crystalline solid. Its bulky trityl group confers unique steric and electronic properties, making it a valuable reagent in organic chemistry, most notably as a protecting group and an ammonia (B1221849) surrogate.[1]
| Property | Value | Reference |
| CAS Number | 5824-40-8 | [2][3][4][5][6] |
| Molecular Formula | C₁₉H₁₇N | [2][3][4][5] |
| Molecular Weight | 259.35 g/mol | [2][3][6][7] |
| Melting Point | 102-104 °C | |
| Boiling Point | 223 °C at 14 mmHg | |
| Appearance | White to light yellow powder | [6] |
Spectroscopic Data
The structural identity of Tritylamine can be confirmed through various spectroscopic techniques.
| Technique | Key Data Points |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| IR Spectroscopy | Characteristic peaks for N-H and C-N bonds. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern available. |
Experimental Protocols
Tritylamine's utility in drug development and organic synthesis is highlighted by its application in various reactions. Detailed below are key experimental protocols.
Synthesis of Primary Amides using Tritylamine as an Ammonia Surrogate
Tritylamine serves as an effective and easy-to-handle substitute for ammonia in the synthesis of primary amides from activated carboxylic acid derivatives.[8] The resulting N-tritylamides can be readily deprotected under mild acidic conditions.
1. Formation of N-Tritylamide from Acyl Chloride:
-
To a solution of the carboxylic acid (2 mmol) in dry dichloromethane (B109758) (DCM, 5 mL) in a flask equipped with a drying tube, add oxalyl chloride (5 mmol).
-
Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for approximately 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo.
-
Dissolve the resulting crude acyl chloride in dry DCM (10 mL) and cool to 0 °C.
-
Add triethylamine (B128534) (Et₃N, 5-10 mmol) under stirring, followed by a solution of Tritylamine (2 mmol) in DCM (5 mL).
-
Allow the reaction mixture to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent. Redissolve the residue in DCM or ethyl acetate, wash with water, a 10% citric acid solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the N-tritylamide product by column chromatography on silica (B1680970) gel.[8]
2. Deprotection of N-Tritylamide to Yield Primary Amide:
-
To a solution of the purified N-tritylamide (1 mmol) in DCM (2 mL), add trifluoroacetic acid (TFA, 6 mL).
-
Allow the reaction to stand at room temperature for 0.5-3 hours until the reaction is complete.
-
The completion of the reaction is often indicated by a color change.
-
The resulting primary amide can be isolated and purified by standard techniques such as crystallization or chromatography.[8]
Ugi Four-Component Reaction (Ugi-4CR) Utilizing Tritylamine
The Ugi reaction is a powerful tool for generating molecular diversity. Tritylamine can be employed as a convenient and readily cleavable ammonia surrogate in this multicomponent reaction to synthesize α-acylamino amides.[9][10][11][12]
General Procedure for Ugi Reaction:
-
In a suitable reaction vessel, combine the isocyanide (1 equivalent), aldehyde or ketone (1 equivalent), carboxylic acid (1 equivalent), and Tritylamine (1 equivalent) in a solvent such as methanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Upon completion, the solvent is removed, and the crude product is subjected to deprotection of the trityl group using TFA in DCM, similar to the procedure described for primary amide synthesis.
-
The final α-acylamino amide product is then purified by chromatography.[9][10]
Logical Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow involving Tritylamine and a relevant signaling pathway in which its derivatives have shown activity.
Derivatives of Tritylamine, such as S-trityl-l-cysteine (STLC), have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[13][14][15][16] SIRT2 plays a crucial role in various cellular processes, and its inhibition has emerged as a promising strategy in cancer therapy.[17][18][19][20]
The inhibition of SIRT2 by trityl-containing compounds leads to the hyperacetylation of its substrates, such as α-tubulin.[21] This can result in microtubule stabilization, cell cycle arrest, and the activation of tumor suppressor pathways involving proteins like p53, ultimately leading to apoptosis in cancer cells.[17][19]
References
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- 2. Tritylamine | C19H17N | CID 138598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tritylamine, 98% | Fisher Scientific [fishersci.ca]
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- 5. Tritylamine [webbook.nist.gov]
- 6. Triphenylmethylamine | 5824-40-8 [chemicalbook.com]
- 7. chemeo.com [chemeo.com]
- 8. olympias.lib.uoi.gr [olympias.lib.uoi.gr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents – Nippon Easy Tea Co., Ltd. [n-egt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 18. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
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